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molecular formula C21H14Cl2 B8672125 (r)-2,2'-Dichloromethyl-1,1'-binaphthyl

(r)-2,2'-Dichloromethyl-1,1'-binaphthyl

Cat. No. B8672125
M. Wt: 337.2 g/mol
InChI Key: OSNGMQBQVMNKGU-UHFFFAOYSA-N
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Patent
US06525210B1

Procedure details

(R)-2,2′-Dibromomethyl-1,1′-binaphthyl (4, 40 g, 90.8 mmol) and LiCl (30 g, 707 mmol) in DMF (800 mL) was mixed together and stirred at room temperature for 6 h. To this mixture was added carefully 5% aqueous HCl (300 mL) (exothermomic reaction occurred). The mixture was then extracted with ether (4×400 mL). The organic layer was dried over sodium sulfate, concentrated and recrystallized from CH2Cl2/hexane to gave 5 as white solid (30 g, 93%).
Name
(R)-2,2′-Dibromomethyl-1,1′-binaphthyl
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11](Br)=[C:10]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][C:14]=2Br)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[Li+].[Cl-:25].[ClH:26]>CN(C=O)C>[CH3:1][C:2]1[C:11]([Cl:25])=[C:10]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][C:14]=2[Cl:26])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
(R)-2,2′-Dibromomethyl-1,1′-binaphthyl
Quantity
40 g
Type
reactant
Smiles
CC1=CC2=CC=CC=C2C(=C1Br)C3=C(C=CC4=CC=CC=C43)Br
Name
Quantity
30 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether (4×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2/hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC2=CC=CC=C2C(=C1Cl)C3=C(C=CC4=CC=CC=C43)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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